Tricyclo[3.2.1.0~2,7~]octane
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Overview
Description
Tricyclo[3.2.1.0~2,7~]octane is a unique polycyclic hydrocarbon with the molecular formula C₈H₁₂. This compound is characterized by its rigid, tricyclic structure, which includes three interconnected rings. The compound’s unique geometry and stability make it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing tricyclo[3.2.1.0~2,7~]octane involves a homoallylic cyclization reaction. This method simplifies the synthesis process and enhances efficiency . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.1.0~2,7~]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tricyclo[3.2.1.0~2,7~]octane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of polycyclic hydrocarbons.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of tricyclo[3.2.1.0~2,7~]octane involves its interaction with various molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the third ring.
Tricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with a slightly different ring arrangement.
Uniqueness: Tricyclo[3.2.1.0~2,7~]octane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
285-43-8 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,7]octane |
InChI |
InChI=1S/C8H12/c1-2-6-7-3-5(1)4-8(6)7/h5-8H,1-4H2 |
InChI Key |
UMOBBYYPUXMHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2CC1C3 |
Origin of Product |
United States |
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